
5-Iodobenzene-1,3-diol
Übersicht
Beschreibung
“5-Iodobenzene-1,3-diol” is an organic compound . It is also known as “5-碘邻苯二酚” in Chinese . The CAS number for this compound is 64339-43-1 .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki cross-coupling of halogenated benzene derivatives with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure .
Chemical Reactions Analysis
Diols, compounds with two hydroxy groups, can undergo various reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Iodobenzene-1,3-diol: is a valuable compound in organic synthesis, particularly as a precursor for various iodine(III) reagents. These reagents are known for their utility in C-H functionalization , which is a method for modifying organic molecules by selectively replacing hydrogen atoms with other atoms or groups. This process is crucial for creating complex molecules with high precision .
Oxidizing Agent
Due to its iodine content, 5-Iodobenzene-1,3-diol can act as an oxidizing agent. In organic chemistry, oxidizing agents are used to increase the number of bonds to oxygen or other more electronegative elements in a molecule, which is essential in transforming functional groups and synthesizing new compounds .
Heterocyclic Compound Synthesis
The compound is instrumental in the synthesis of heterocyclic compounds. These structures are rings that contain at least one atom other than carbon and are a significant class of organic compounds due to their prevalence in many pharmaceuticals and agrochemicals .
Electrophilic Reagent
5-Iodobenzene-1,3-diol: serves as an electrophilic reagent, which means it can accept an electron pair to form a new chemical bond. Electrophiles are essential in many organic reactions, including substitutions and additions, where they react with nucleophiles .
Catalyst Precursor
This compound can also be used as a precursor to catalysts, especially in reactions involving ruthenium(II) . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital for industrial processes and laboratory research .
Safety and Hazards
The safety data sheet for iodobenzene, a related compound, suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling it .
Relevant Papers
A paper titled “Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes” discusses the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB) . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This might be relevant as it discusses a similar compound and its synthesis.
Wirkmechanismus
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f in clostridium cellulolyticum .
Mode of Action
Iodobenzene, a structurally similar compound, is known to participate in various reactions via oxidative addition
Result of Action
Iodobenzene has been shown to have inhibitory and excitatory effects on the antennal benzoic acid receptor cells of the female silk moth bombyx mori
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodobenzene-1,3-diol. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams and can degrade in the atmosphere due to photochemically generated hydroxyl radicals . The environmental stability and reactivity of 5-Iodobenzene-1,3-diol may be influenced by similar factors.
Eigenschaften
IUPAC Name |
5-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQDUNYLFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346966 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64339-43-1 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



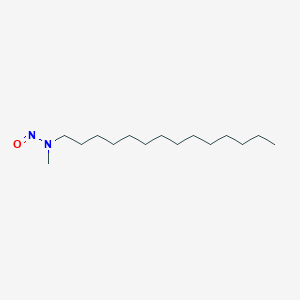

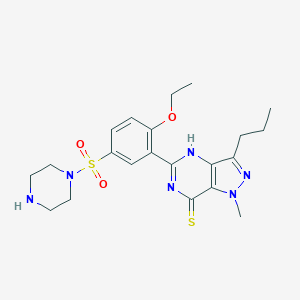
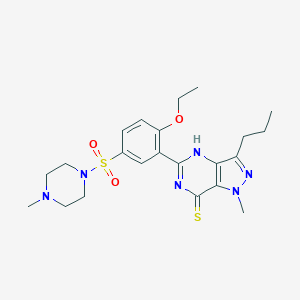
![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)
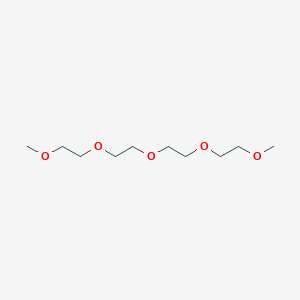
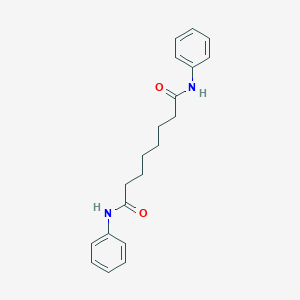

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)
